Methyl 2-chloro-5-methoxy-4-methylbenzoate
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Overview
Description
Methyl 2-chloro-5-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C10H11ClO3 . It is a derivative of benzoic acid, featuring a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-5-methoxytoluene as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including Friedel-Crafts acylation followed by esterification .
Conditions: The reactions are usually carried out under anhydrous conditions with a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like hydroxide ions (OH-) or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 2-chloro-5-methoxy-4-methylbenzoic acid .
Reduction: The major product is 2-chloro-5-methoxy-4-methylbenzyl alcohol .
Substitution: The major products depend on the nucleophile used, such as 2-chloro-5-methoxy-4-methylbenzyl chloride .
Scientific Research Applications
Chemistry: Methyl 2-chloro-5-methoxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 2-chloro-5-methoxy-4-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-chloro-4-methylbenzoate
Methyl 2-chloro-5-methoxybenzoate
Methyl 2-chloro-4-methoxybenzoate
Uniqueness: Methyl 2-chloro-5-methoxy-4-methylbenzoate is unique due to the specific arrangement of its substituents on the benzene ring, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-chloro-5-methoxy-4-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique arrangement of functional groups, which influences its reactivity and biological activity. The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the chlorine atom is replaced by different nucleophiles.
Synthesis Pathway
- Starting Materials : The synthesis often begins with 2-chloro-5-methoxy-4-methylbenzoic acid.
- Esterification : The acid undergoes esterification with methanol in the presence of an acid catalyst.
- Purification : The product is purified using recrystallization techniques.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate to good antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 12 | Moderate |
Klebsiella pneumoniae | 10 | Low |
Bacillus subtilis | 18 | Good |
The above table summarizes the in vitro antibacterial activity of this compound as reported in various studies .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in treating inflammatory diseases.
The biological activity of this compound is believed to involve interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
- Receptor Modulation : It may also interact with receptors that mediate immune responses, potentially altering cytokine production.
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound against a panel of pathogens and found significant activity against several strains, suggesting its potential use in developing new antimicrobial agents .
- Inflammation Model : In a model of acute inflammation, the administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
Properties
IUPAC Name |
methyl 2-chloro-5-methoxy-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHTWVAPTPUVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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